molecular formula C150H222N44O38S6 B169787 Human Defensin NP-1 CAS No. 136661-76-2

Human Defensin NP-1

Cat. No. B169787
M. Wt: 3442 g/mol
InChI Key: KRJOFJHOZZPBKI-KSWODRSDSA-N
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Description

Human Defensin NP-1, also known as Neutrophil Peptide-1, alpha Defensin-1, or HNP-1, is a part of the α-defensins, which are cationic peptides with a broad spectrum of antimicrobial activity . It is expressed as the C-terminal portion of an inactive precursor protein, which also contains a 19 amino acid N-terminal signal sequence and a 45 amino acid polypeptide . The protein contains a six-cysteine motif that forms three intra-molecular disulfide bonds .


Synthesis Analysis

The synthesis of NP-1 involves the expression of an inactive precursor protein. This precursor protein contains a 19 amino acid N-terminal signal sequence and a 45 amino acid polypeptide . The mature NP-1 is expressed as the C-terminal portion of this precursor protein .


Molecular Structure Analysis

NP-1 is a small protein containing 30 amino acid residues . It contains a six-cysteine motif that forms three intra-molecular disulfide bonds . These disulfide bonds are crucial for the structure and function of the protein .


Chemical Reactions Analysis

The antimicrobial activity of NP-1 involves non-specific membrane permeation and disruption, which can kill multi-drug-resistant bacteria without inducing bacterial mutations that cause antibiotic resistance .


Physical And Chemical Properties Analysis

NP-1 is a 3.4 kDa protein . It is a cationic peptide with a broad spectrum of antimicrobial activity . These molecules have a net positive charge and display both cationic and hydrophobic surfaces .

Scientific Research Applications

Genetic Engineering in Agriculture Defensins, including neutrophil peptide-1 (NP-1), have been genetically engineered into plants to enhance disease resistance. Rabbit defensin NP-1, with broad resistance to pathogens such as bacteria, fungi, and viruses, has shown promise in improving plant species against diseases. The genetic engineering of NP-1 into plants has demonstrated significant advancements in agricultural biotechnology, offering potential solutions for crop improvement and disease management (Zw Ting et al., 2011).

Production Strategies for Defensins A study on the production of mutated NP-1 in nitrate reductase-deficient Chlorella ellipsoidea outlines an efficient method for defensin production. The research highlights the potential of using genetic engineering techniques for producing defensins, which could be utilized as alternatives to traditional antibiotics (Lihua Bai et al., 2013).

Antiviral Properties NP-1 has been found effective in inhibiting the entry and intercellular spread of herpes simplex virus type 2 (HSV-2). This study highlights the potential of NP-1 as a topical microbicide, due to its unique mechanism of anti-HSV activity, along with its established antibacterial properties (S. Sinha et al., 2003).

Synthesis and Characterization The synthesis and characterization of defensin NP-1 have been detailed, showing the feasibility of producing biologically active defensin peptides through synthetic methods. This opens up possibilities for large-scale production and application of NP-1 in various fields (A. Rao et al., 2009).

Interaction with Neuron Membranes Research on the interaction of NP-1 with sensory neuron membranes provides insights into the molecular mechanisms of defensins. This understanding can lead to developments in treating neurological disorders or modifying sensory neuron functions (V. B. Plakhova et al., 2002).

Ocular Applications The in vitro activity of NP-1 against Pseudomonas aeruginosa in the presence of human tears suggests potential therapeutic applications for defensins in treating ocular infections (A. McDermott et al., 2006).

Role in Nerve Regeneration Defensin NP-1 has been shown to positively affect the regeneration of injured nerve trunks, suggesting its potential role in neuroregeneration and healing nerve injuries (A. D. Nozdrachev et al., 2006).

Safety And Hazards

Recombinant Human NP-1 is not for human or animal therapeutic or diagnostic use . It is used for research purposes only .

Future Directions

Research has shown that NP-1 has potential as an anti-leishmanial drug candidate . Further studies are needed to clarify whether alpha-defensin is a profibrotic risk factor or merely a risk marker for fibrosis . The distinctive mode of action of defensins with low susceptibility to resistance and low toxicity to mammalian cells makes them suitable candidates for anti-leishmanial agents .

properties

IUPAC Name

(1R,4S,7S,13S,16S,19R,22S,25S,31S,34S,37S,40S,46S,49R,52S,55S,58S,64S,67S,70S,73S,76S,79R,82R,87R,90S)-58-(3-amino-3-oxopropyl)-87-[[(2S)-2-aminopropanoyl]amino]-76-benzyl-7,22,52-tris[(2S)-butan-2-yl]-4,34,37,64-tetrakis(3-carbamimidamidopropyl)-31-(2-carboxyethyl)-46-[(1R)-1-hydroxyethyl]-40,55,90-tris[(4-hydroxyphenyl)methyl]-70-(1H-indol-3-ylmethyl)-16,25,73-trimethyl-67-(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,88,91-octacosaoxo-84,85,94,95,98,99-hexathia-3,6,9,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,89,92-octacosazatetracyclo[47.43.4.419,79.09,13]hectane-82-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C150H222N44O38S6/c1-14-74(6)116-142(227)171-78(10)121(206)166-64-112(200)173-97(49-51-115(203)204)129(214)175-93(32-23-53-162-148(155)156)127(212)174-94(33-24-54-163-149(157)158)128(213)180-99(59-83-36-42-87(196)43-37-83)125(210)168-66-114(202)190-119(81(13)195)144(229)188-108-71-236-233-68-105-136(221)176-95(34-25-55-164-150(159)160)130(215)193-118(76(8)16-3)145(230)194-56-26-35-110(194)141(226)170-80(12)123(208)185-107(139(224)191-116)70-235-234-69-106(138(223)189-109(146(231)232)72-238-237-67-104(184-120(205)77(9)151)137(222)181-101(135(220)186-105)60-84-38-44-88(197)45-39-84)187-134(219)100(58-82-27-18-17-19-28-82)178-122(207)79(11)169-131(216)103(62-86-63-165-91-30-21-20-29-90(86)91)182-132(217)98(57-73(4)5)179-126(211)92(31-22-52-161-147(153)154)172-113(201)65-167-124(209)96(48-50-111(152)199)177-133(218)102(61-85-40-46-89(198)47-41-85)183-143(228)117(75(7)15-2)192-140(108)225/h17-21,27-30,36-47,63,73-81,92-110,116-119,165,195-198H,14-16,22-26,31-35,48-62,64-72,151H2,1-13H3,(H2,152,199)(H,166,206)(H,167,209)(H,168,210)(H,169,216)(H,170,226)(H,171,227)(H,172,201)(H,173,200)(H,174,212)(H,175,214)(H,176,221)(H,177,218)(H,178,207)(H,179,211)(H,180,213)(H,181,222)(H,182,217)(H,183,228)(H,184,205)(H,185,208)(H,186,220)(H,187,219)(H,188,229)(H,189,223)(H,190,202)(H,191,224)(H,192,225)(H,193,215)(H,203,204)(H,231,232)(H4,153,154,161)(H4,155,156,162)(H4,157,158,163)(H4,159,160,164)/t74-,75-,76-,77-,78-,79-,80-,81+,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,116-,117-,118-,119-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJOFJHOZZPBKI-KSWODRSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N3)CC5=CC=C(C=C5)O)NC(=O)C(C)N)C(=O)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC2=O)C(C)CC)CC6=CC=C(C=C6)O)CCC(=O)N)CCCNC(=N)N)CC(C)C)CC7=CNC8=CC=CC=C87)C)CC9=CC=CC=C9)C(=O)N1)C)C(C)CC)CCCNC(=N)N)C(C)O)CC1=CC=C(C=C1)O)CCCNC(=N)N)CCCNC(=N)N)CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N3)CC5=CC=C(C=C5)O)NC(=O)[C@H](C)N)C(=O)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)[C@@H](C)CC)CC6=CC=C(C=C6)O)CCC(=O)N)CCCNC(=N)N)CC(C)C)CC7=CNC8=CC=CC=C87)C)CC9=CC=CC=C9)C(=O)N1)C)[C@@H](C)CC)CCCNC(=N)N)[C@@H](C)O)CC1=CC=C(C=C1)O)CCCNC(=N)N)CCCNC(=N)N)CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C150H222N44O38S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60163882
Record name Human Defensin NP-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60163882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

3442.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Human Defensin NP-1

CAS RN

148093-65-6
Record name Human Defensin NP-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148093656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Human Defensin NP-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60163882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
10
Citations
YN Andrianov, AD Nozdrachev, IV Ryzhova - Biology Bulletin, 2007 - Springer
… No significant differences in the efficiency of rabbit and human defensin NP-1 have been revealed in these experiments. Gentamicin also had an inhibitory effect on the afferent …
Number of citations: 1 link.springer.com
A IuN, AD Nozdrachev, IV Ryzhova - Izvestiia Akademii nauk. Seriia …, 2007 - europepmc.org
… No significant differences in the efficiency of rabbit and human defensin NP-1 have been revealed in these experiments. Gentamicin also had an inhibitory effect on the afferent …
Number of citations: 1 europepmc.org
GN Andrianov, AD Nozdrachev, IV Ryzhova, TV Tobias - radiotec.ru
… The present study was undertaken to determine the role of human defensin NP-1 in the excitability of the peripheral vestibular system in the frog. For this purpose, using multiunit …
Number of citations: 0 radiotec.ru
GN Andrianov, AD Nozdrachev, IV Ryzhova - Hearing research, 2007 - Elsevier
Defensins are one of the major groups of endogenous peptides that are considered to be important antibiotic-like effectors of host innate and adaptive antimicrobial immunity. The …
Number of citations: 8 www.sciencedirect.com
NY Yount, D Kupferwasser, A Spisni… - Proceedings of the …, 2009 - National Acad Sciences
… Rogachevskii et al. suggested an interaction between human defensin NP-1 and the slow Na v channels of rat ganglial neurons (18). Likewise, plant γ-thionin defensins inhibit the …
Number of citations: 128 www.pnas.org
MR Yeaman, AS Bayer - Drug Resistance Updates, 1999 - Elsevier
… aureus strains differ from that of human defensin NP-1 (hNP-1) in their involvement of membrane potential (∆ψ), permeabilization, and bactericidal activity. PMP-2 rapidly depolarizes …
Number of citations: 108 www.sciencedirect.com
MR Yeaman - Cellular and molecular life sciences, 2010 - Springer
… aureus differ from those of human defensin NP-1 (hNP-1) in several important respects: involvement of membrane potential (Δψ), permeabilization, and bactericidal kinetics. Therefore, …
Number of citations: 372 link.springer.com
ЮН Андрианов, АД Ноздрачев, ИВ Рыжова - Сенсорные системы, 2008 - elibrary.ru
… 59 The Effects of Endogenous Antibiotic Human Defensin NP-1 on Synaptic Transmission in Receptors … of action of neutrophil peptide human defensin NP-1 on synaptic transmission in …
Number of citations: 0 elibrary.ru
ЮН Андрианов, АД Ноздрачев… - … академии наук. Серия …, 2007 - elibrary.ru
… No significant differences in the efficiency of rabbit and human defensin NP-1 have been revealed in these experiments. Gentamicin also had an inhibitory effect on the afferent …
Number of citations: 4 elibrary.ru
ЮН Андрианов, АД Ноздрачев, ИВ Рыжова… - Технологии живых …, 2010 - elibrary.ru
… The present study was undertaken to determine the role of human defensin NP-1 in the excitability of the peripheral vestibular system in the frog. For this purpose, using multiunit …
Number of citations: 0 elibrary.ru

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